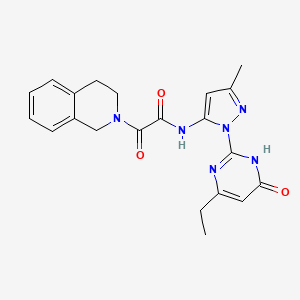

2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-oxoacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

- The synthesis of similar compounds typically involves the formation of substituted 3,4-dihydro-4-oxoquinazolin-3-yl groups. These compounds have been synthesized and screened for various activities, showing potential in analgesic and anti-inflammatory domains (Maggio et al., 2001).

Molecular Structure Analysis

- Molecular modeling studies have been conducted on similar compounds, suggesting certain configurations for potential pharmaceutical applications. For example, compounds with the isoquinoline structure have been synthesized as analogues of antidepressants (Griffith et al., 1984).

Chemical Reactions and Properties

- Reactions of similar compounds can lead to unexpected formations, such as rearrangements in the molecular structure. For instance, treatments of certain acetamides led to the formation of different types of compounds through processes like Smiles-type rearrangement (Sirakanyan et al., 2015).

Physical Properties Analysis

- Compounds with 3,4-dihydroisoquinolin-2(1H)-yl structures have shown potential in various studies, indicating their stability and reactivity under different conditions. This includes their use in reactions involving pyrrolidine derivatives and their evaluation for receptor antagonism (Zhou et al., 2012).

Wissenschaftliche Forschungsanwendungen

One area of research focuses on the synthesis and characterization of new quinoline-based derivatives, which are endowed with broad-spectrum antimicrobial potency. Such compounds are synthesized and their chemical structures elucidated through techniques like IR, 1H NMR, 13C NMR, and mass spectral data. Their antimicrobial activity is measured against various bacteria and fungi, with several compounds showing activity surpassing that of reference drugs, indicating their potential as new lead molecules in antimicrobial research (Desai, Rajpara, & Joshi, 2012).

Antimicrobial and Antitubercular Activities

Another study involves the synthesis of novel polyhydroquinoline derivatives, which are then evaluated for their in vitro antimalarial, antibacterial, and antitubercular activities. The synthesis employs a one-pot three-component cyclocondensation reaction, leading to compounds that, in some cases, exhibit excellent antimalarial activity and significant antibacterial and antitubercular activities compared to first-line drugs (Kalaria, Satasia, & Raval, 2014).

Antioxidant Properties

The antioxidant efficiency of synthesized compounds in lubricating greases has also been investigated, focusing on how these compounds can reduce the total acid number and oxygen pressure drop, which is crucial for the longevity and efficiency of lubricating systems (Hussein, Ismail, & El-Adly, 2016).

Molecular Docking and Biological Evaluation

Further research includes the development of a multicomponent cyclocondensation reaction to afford a combinatorial library of polyhydroquinoline scaffolds. These compounds undergo in vitro evaluation for their antibacterial, antitubercular, and antimalarial activities, alongside in silico molecular docking studies and pharmacokinetics evaluations to determine their potential as drug candidates (Sapariya et al., 2017).

Antidepressant Activity

Additionally, the synthesis of certain isoquinoline derivatives has been inspired by their potential as atypical antidepressants. This involves a series of chemical reactions leading to the creation of compounds that are then evaluated for their antidepressant activity, providing insights into the design of new therapeutic agents (Griffith et al., 1984).

Eigenschaften

IUPAC Name |

2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N6O3/c1-3-16-11-18(28)24-21(22-16)27-17(10-13(2)25-27)23-19(29)20(30)26-9-8-14-6-4-5-7-15(14)12-26/h4-7,10-11H,3,8-9,12H2,1-2H3,(H,23,29)(H,22,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBILDOMVTBGUGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C(=O)N3CCC4=CC=CC=C4C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-oxoacetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,2-diphenylacetamide](/img/structure/B2497439.png)

![[4-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)phenyl]methanamine dihydrochloride](/img/structure/B2497444.png)

![N-cyclopropyl-3-[(2-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B2497445.png)

![Tert-butyl[4-(5-methoxypyridin-3-yl)but-3-en-1-yl]amine](/img/structure/B2497451.png)

![5-Cyclopropyl-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2497453.png)